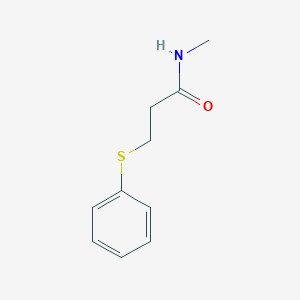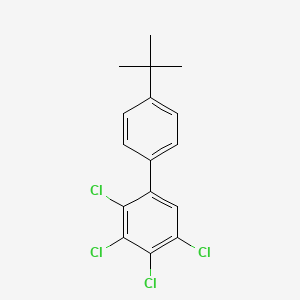
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene is an organic compound characterized by a benzene ring substituted with four chlorine atoms and a tert-butylphenyl group
準備方法
The synthesis of 1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl and tetrachlorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
1-(4-tert-Butylphenyl)-2,3,4,5-tetrachlorobenzene can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)-4-chlorobutan-1-one: This compound has a similar tert-butylphenyl group but differs in its chlorination pattern and overall structure.
4-tert-Butylphenol: While it shares the tert-butyl group, it lacks the extensive chlorination seen in this compound.
4-tert-Butylbenzoyl chloride: This compound is used in similar synthetic applications but has different reactivity due to the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
88966-71-6 |
|---|---|
分子式 |
C16H14Cl4 |
分子量 |
348.1 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-16(2,3)10-6-4-9(5-7-10)11-8-12(17)14(19)15(20)13(11)18/h4-8H,1-3H3 |
InChIキー |
NUSVTHUAYFFDEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


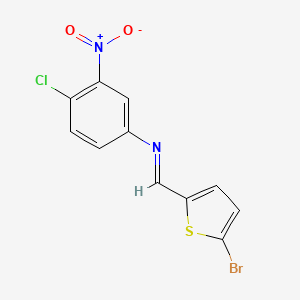
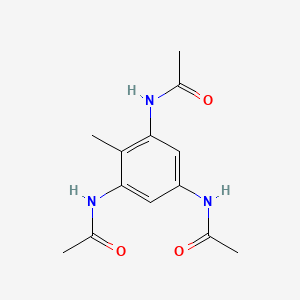
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

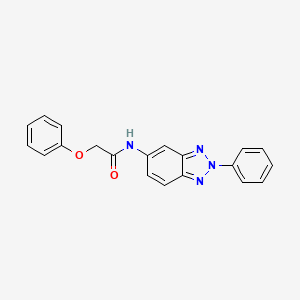
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
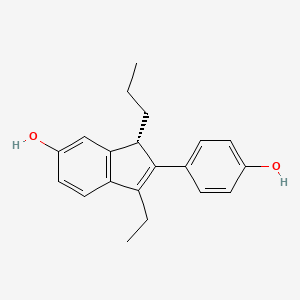
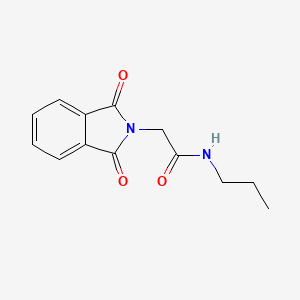
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
